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Compound Focus: Evobrutinib

CAS No.: 1415823-73-2

Cat. No.: S527651

Evobrutinib is a third-generation, highly selective covalent (irreversible) inhibitor of Bruton's tyrosine
kinase (BTK) [1]. It binds to BTK through both covalent and non-covalent interactions, effectively and

permanently inhibiting its activation [1].

Key technical characteristics from preclinical and clinical studies are summarized below:

Property Description

Inhibition Type Covalent, irreversible inhibitor [1]

Key Binding Site Cysteine 481 (Cys-481) residue in BTK's active site [2]

Selectivity High kinase specificity with minimal off-target effects [1]

CNS Penetrance Demonstrated ability to cross the blood-brain barrier [1] [3]

Cellular Functional Inhibits B-cell activation, proliferation, and antibody release; reduces pro-
Impact inflammatory microglial activation [1] [4]

Evidence of its biological activity includes:

e Target Occupancy: In a phase | study, a single 75mg dose achieved very high BTK occupancy
(=80%) in human peripheral blood mononuclear cells (PBMCs), which was sustained for up to 48
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hours [3].
¢ Functional Effects: In vitro, Evobrutinib decreased memory B cell migration through human CNS
endothelial cell monolayers, suggesting a direct impact on pathogenic cell behavior [3].

Experimental Approaches for Characterizing BTK
Inhibitors

The specific biochemical IC50 for Evebrutinib was not found in the available data. However, the search
results describe established methodologies used in the field to characterize BTK inhibitors, which provides

context for how this data is generated.
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Experimental Workflow for BTK Inhibitor Profiling

Biochemical Activity Assays

These assays measure the direct inhibition of the BTK enzyme itself.

¢ Principle: Use recombinant human BTK enzyme to monitor the inhibition of its kinase activity towards
a substrate peptide [5].
e Example Protocol (Transcreener):
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o Reaction: Combine BTK enzyme, ATP, and a poly (Glu, Tyr) peptide substrate in an
appropriate buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz) [6].

o Detection: Use a homogenous, antibody-based assay to detect ADP formation, a direct
product of the kinase reaction. This can be adapted for fluorescence intensity (FI), fluorescence
polarization (FP), or TR-FRET readouts in HTS-compatible formats [6].

e Output: Biochemical IC50 - The concentration of inhibitor that reduces BTK enzymatic activity by
50% [6].

Cellular Target Engagement Assays

These assays confirm that the inhibitor engages its target within the complex environment of a living cell.

e Principle:
o BRET Assays: Utilize a bioluminescence resonance energy transfer (BRET) assay to
characterize intracellular BTK occupancy and residence time kinetics directly in living cells [7].
o Occupancy via Flow Cytometry: Treat primary human B cells with the inhibitor, then measure
the inhibition of B-cell receptor (BCR)-induced signaling events, such as phosphorylation of
BTK itself (pBTK) or its substrate PLCy, or the upregulation of surface activation markers like
CD69 [2] [5].
¢ Output: Cellular IC50 and target occupancy percentage, which may differ from the biochemical IC50
due to cell permeability and metabolism [2].

Key Insights for Researchers

Based on the available information, here are the key takeaways for your research and development work:

¢ Focus on Irreversible Inhibition: Evobrutinib's covalent mechanism results in sustained BTK
occupancy despite rapid plasma clearance, a key consideration for its dosing regimen and efficacy
[2].

¢ Evaluate Both Peripheral and CNS Effects: Its confirmed CNS penetrance suggests that efficacy
assessments should include compartmentalized inflammation within the central nervous system,
relevant for progressive forms of MS [8] [1] [3].

e Leverage Available Assay Platforms: Robust, commercially available assays (e.g., Transcreener,
BRET) are established for comprehensive inhibitor profiling, from high-throughput biochemical
screening to intracellular target engagement [6] [7].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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